molecular formula C52H48F4N10O12S3 B12403998 Fap-PI3KI1

Fap-PI3KI1

Cat. No.: B12403998
M. Wt: 1177.2 g/mol
InChI Key: DXXIUVWNTLDCDL-QWSSMIDASA-N
Attention: For research use only. Not for human or veterinary use.
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Properties

Molecular Formula

C52H48F4N10O12S3

Molecular Weight

1177.2 g/mol

IUPAC Name

(2R)-2-[[4-[[4-[[(2S)-1-[(2S)-2-cyano-4,4-difluoropyrrolidin-1-yl]-1-oxopropan-2-yl]carbamoyl]pyridin-2-yl]methylamino]-4-oxobutanoyl]amino]-3-[2-[[5-[6-[5-[(2,4-difluorophenyl)sulfonylamino]-6-methoxypyridin-3-yl]quinolin-4-yl]pyridin-2-yl]methoxycarbonyloxy]ethyldisulfanyl]propanoic acid

InChI

InChI=1S/C52H48F4N10O12S3/c1-29(49(70)66-28-52(55,56)21-37(66)22-57)63-47(69)31-11-13-58-36(17-31)25-61-45(67)9-10-46(68)64-43(50(71)72)27-80-79-16-15-77-51(73)78-26-35-6-3-32(23-60-35)38-12-14-59-41-7-4-30(18-39(38)41)33-19-42(48(76-2)62-24-33)65-81(74,75)44-8-5-34(53)20-40(44)54/h3-8,11-14,17-20,23-24,29,37,43,65H,9-10,15-16,21,25-28H2,1-2H3,(H,61,67)(H,63,69)(H,64,68)(H,71,72)/t29-,37-,43-/m0/s1

InChI Key

DXXIUVWNTLDCDL-QWSSMIDASA-N

Isomeric SMILES

C[C@@H](C(=O)N1CC(C[C@H]1C#N)(F)F)NC(=O)C2=CC(=NC=C2)CNC(=O)CCC(=O)N[C@@H](CSSCCOC(=O)OCC3=NC=C(C=C3)C4=C5C=C(C=CC5=NC=C4)C6=CC(=C(N=C6)OC)NS(=O)(=O)C7=C(C=C(C=C7)F)F)C(=O)O

Canonical SMILES

CC(C(=O)N1CC(CC1C#N)(F)F)NC(=O)C2=CC(=NC=C2)CNC(=O)CCC(=O)NC(CSSCCOC(=O)OCC3=NC=C(C=C3)C4=C5C=C(C=CC5=NC=C4)C6=CC(=C(N=C6)OC)NS(=O)(=O)C7=C(C=C(C=C7)F)F)C(=O)O

Origin of Product

United States

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